1-(4-(4-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone oxalate
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Overview
Description
The compound “1-(4-(4-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone oxalate” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many drugs .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups including an imidazole ring, a piperidine ring, and a piperazine ring. The imidazole ring is a key structural component in many biologically active compounds .Scientific Research Applications
Therapeutic Potential
Imidazole, a core component of this compound, has a broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antitumor Potential
Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine and evaluated for antitumor potential against different cell lines .
Multi-Kinase Inhibitors
A series of twelve novel compounds with the structural motif " ( E )-4- ( ( (1 H -benzo [ d ]imidazol-2-yl)methyl)amino)- N ′- (halogenated)benzylidenebenzohydrazide" were successfully synthesized and exhibited excellent cytotoxic effects against four different cancer cell lines . Notably, compounds 6h and 6i emerged as the most potent inhibitors, demonstrating significant activity against key kinases such as EGFR, HER2, and CDK2 .
Antimicrobial Activity
Silver (I) complexes of benzimidazole have been synthesized and screened for their antimicrobial activity against S. epidermidis, S. aureus and C. albicans .
Blocking AQ Signal Reception
Successful pharmacological blocking of AQ signal reception at the level of PqsR leads to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout .
Synthesis of Imidazoles
The use of N-heterocyclic carbenes (NHC) as both ligand and organocatalysts have become commonplace in modern organic synthesis . Alanthadka and co-workers recently built on this extensive research to develop a NHC-catalyzed protocol for the synthesis of 1,2,4-trisubstituted imidazoles .
Future Directions
The future directions for research on this compound could involve exploring its potential biological activities, given the known activities of many imidazole-containing compounds . Further studies could also focus on optimizing its synthesis process and investigating its physical and chemical properties.
properties
IUPAC Name |
1-[4-[4-[1-(1H-benzimidazol-2-ylmethyl)piperidine-4-carbonyl]piperazin-1-yl]phenyl]ethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2.C2H2O4/c1-19(32)20-6-8-22(9-7-20)30-14-16-31(17-15-30)26(33)21-10-12-29(13-11-21)18-25-27-23-4-2-3-5-24(23)28-25;3-1(4)2(5)6/h2-9,21H,10-18H2,1H3,(H,27,28);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKIBPYHEXFGQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)CC4=NC5=CC=CC=C5N4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone oxalate |
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